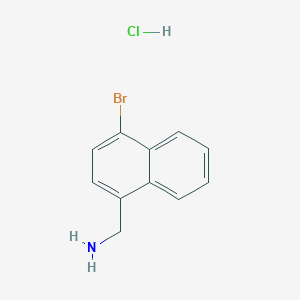

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Vue d'ensemble

Description

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11BrClN and a molecular weight of 272.57 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

Amination: The 4-bromonaphthalene undergoes a nucleophilic substitution reaction with methanamine under basic conditions to form (4-Bromonaphthalen-1-yl)methanamine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromonaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanamine.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium hydroxide, thiols, or primary amines under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Naphthylmethanamine.

Substitution: Various substituted naphthylmethanamines depending on the nucleophile used.

Applications De Recherche Scientifique

(4-Bromonaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (4-Bromonaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and amine group are key functional groups that can participate in various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chloronaphthalen-1-yl)methanamine hydrochloride

- (4-Fluoronaphthalen-1-yl)methanamine hydrochloride

- (4-Iodonaphthalen-1-yl)methanamine hydrochloride

Uniqueness

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Activité Biologique

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring substituted at the 4-position with a bromine atom and an amine group, which contributes to its unique electronic and steric properties. These characteristics influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to other naphthalene derivatives known for anticancer effects implies potential efficacy against various cancer types.

3. Neuroprotective Effects

There is emerging evidence supporting the neuroprotective role of this compound, making it a candidate for research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve the reduction of oxidative stress and inflammation in neuronal cells.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Receptor Interactions: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity.

- Enzyme Inhibition: It has been suggested that this compound can inhibit key enzymes involved in metabolic pathways associated with cancer and neurodegeneration .

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antidepressant | Modulates serotonin and norepinephrine levels | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal cells |

Case Studies

- Antidepressant Efficacy: A study evaluated the antidepressant effects of similar compounds in animal models, showing significant improvement in depressive-like behaviors following administration of naphthalene derivatives .

- Cancer Cell Proliferation: In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection: Research involving neurotoxic models indicated that the compound could mitigate neuronal damage through antioxidant mechanisms, supporting its development for treating neurodegenerative disorders.

Propriétés

IUPAC Name |

(4-bromonaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIHRIRAILUHFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592212 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578029-09-1 | |

| Record name | 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.